molecular formula C8H6ClN3 B2628117 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile CAS No. 1824345-60-9

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Cat. No. B2628117
CAS RN: 1824345-60-9
M. Wt: 179.61
InChI Key: QPZGGEHIEOWBQG-UHFFFAOYSA-N
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Description

“3-Chloro-6-cyclopropylpyridazine-4-carbonitrile” is a chemical compound with the CAS Number: 1824345-60-9 . It has a molecular weight of 179.61 .

Physical and Chemical Properties

The compound is a powder at room temperature . Its IUPAC Name is 3-chloro-6-cyclopropyl-4-pyridazinecarbonitrile . The Inchi Code for the compound is 1S/C8H6ClN3/c9-8-6 (4-10)3-7 (11-12-8)5-1-2-5/h3,5H,1-2H2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit specific cancer cell pathways, such as proliferation and angiogenesis. Preclinical studies have demonstrated cytotoxic effects against certain tumor cell lines, making it an interesting candidate for further drug development .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-6-cyclopropylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZGGEHIEOWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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